

Early-Phase Clinical Efficacy of Mazdutide: A Technical Overview

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Compound of Interest

Compound Name: Mazdutide

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This technical guide provides a comprehensive analysis of the early-phase clinical trial data on the efficacy of **Mazdutide**, a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors. The following sections detail the quantitative outcomes from Phase 1 and Phase 2 clinical trials, the experimental protocols employed, and the underlying signaling pathways of this promising therapeutic agent for obesity and type 2 diabetes.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from early-phase clinical trials of **Mazdutide** in various patient populations.

Table 1: Phase 2 Efficacy in Chinese Adults with Overweight or Obesity

Parameter	Mazdutide 3 mg	Mazdutide 4.5 mg	Mazdutide 6 mg	Placebo
Mean % Body Weight Change from Baseline (24 Weeks)	-6.7%	-10.4%	-11.3%	-1.0%
Placebo-Adjusted Mean % Body Weight Change (24 Weeks)	-7.7%	-11.4%	-12.3%	N/A
Proportion of Patients with $\geq 5\%$ Weight Loss (24 Weeks)	58.1%	82.5%	80.3%	4.8%
Proportion of Patients with $\geq 10\%$ Weight Loss (24 Weeks)	19.4%	49.2%	50.8%	0%

Data from a Phase 2 trial in Chinese patients with overweight or obesity[1].

Table 2: Phase 2 Efficacy in Chinese Adults with Obesity (9 mg dose)

Parameter	Mazdutide 9 mg	Placebo
Placebo-Adjusted Mean % Body Weight Loss from Baseline (48 Weeks)	18.6%	N/A
Mean % Body Weight Change from Baseline vs. Placebo (24 Weeks)	-15.4%	N/A
Mean Body Weight Change from Baseline vs. Placebo (kg) (24 Weeks)	-14.7 kg	N/A
Proportion of Patients with ≥5% Weight Loss (24 Weeks)	81.7%	0%
Proportion of Patients with ≥10% Weight Loss (24 Weeks)	65.0%	0%
Proportion of Patients with ≥15% Weight Loss (24 Weeks)	31.7%	0%
Proportion of Patients with ≥20% Weight Loss (24 Weeks)	21.7%	0%
Reduction in Liver Fat Content (in patients with baseline >5%) (24 Weeks)	73.3%	N/A
Decline in ALT Levels vs. Placebo (24 Weeks)	45.5%	N/A

Data from a Phase 2 trial in Chinese adults with obesity^{[2][3][4][5]}.

Table 3: Phase 2 Efficacy in Chinese Patients with Type 2 Diabetes

Parameter	Mazdutide 3 mg	Mazdutide 4.5 mg	Mazdutide 6 mg	Dulaglutide 1.5 mg	Placebo
Mean Change in HbA1c from Baseline (20 Weeks)	-1.41%	-1.67%	-1.55%	-1.35%	+0.03%
Mean % Body Weight Change from Baseline (20 Weeks)	N/A	N/A	Up to -7.1%	-2.7%	-1.4%
Proportion of Patients with $\geq 5\%$ Weight Loss (20 Weeks)	24.0%	37.0%	57.1%	18.0%	9.8%
Proportion of Patients Achieving HbA1c $< 7.0\%$ (20 Weeks)	62.8%	74.4%	78.3%	69.8%	20.0%
Proportion of Patients Achieving HbA1c $\leq 6.5\%$ (20 Weeks)	N/A	N/A	N/A	46.0%	7.8%

Data from a Phase 2 randomized, double-blind, placebo-controlled trial in Chinese patients with Type 2 Diabetes[6][7][8][9][10]. Some data points for specific dosages were not available in the provided search results.

Table 4: Phase 1b Efficacy in Chinese Adults with Overweight or Obesity (High Doses)

Parameter	Mazdutide (up to 9 mg) - Cohort 5	Mazdutide (up to 10 mg) - Cohort 4
Mean Body Weight Reduction (kg)	9.23 kg (at week 12)	7.62 kg (at week 16)
Mean % Body Weight Reduction	11.7% (at week 12)	9.5% (at week 16)
Proportion of Patients with $\geq 10\%$ Weight Loss	50%	50%
Proportion of Patients with $\geq 15\%$ Weight Loss	25%	25%

Data from a Phase 1b multiple-ascending-dose trial in Chinese adults with overweight or obesity[11][12].

Experimental Protocols

The early-phase clinical trials for **Mazdutide** were predominantly randomized, double-blind, and placebo-controlled, forming the gold standard for clinical investigation.

Phase 2 Trial in Chinese Adults with Overweight or Obesity

- Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial[13].
- Participant Population: Overweight adults ($\text{BMI} \geq 24 \text{ kg/m}^2$) with at least one comorbidity, or adults with obesity ($\text{BMI} \geq 28 \text{ kg/m}^2$)[13].
- Intervention: Participants were randomized to receive once-weekly subcutaneous injections of **Mazdutide** (3 mg, 4.5 mg, or 6 mg) or a matching placebo[13].
- Treatment Duration: 24 weeks[13].

- Primary Endpoint: The primary outcome was the percentage change in body weight from baseline to week 24[13].
- Key Secondary Endpoints: Included the proportion of participants achieving weight loss of $\geq 5\%$, $\geq 10\%$, and $\geq 15\%$, as well as changes in waist circumference, blood pressure, and lipid levels[14].

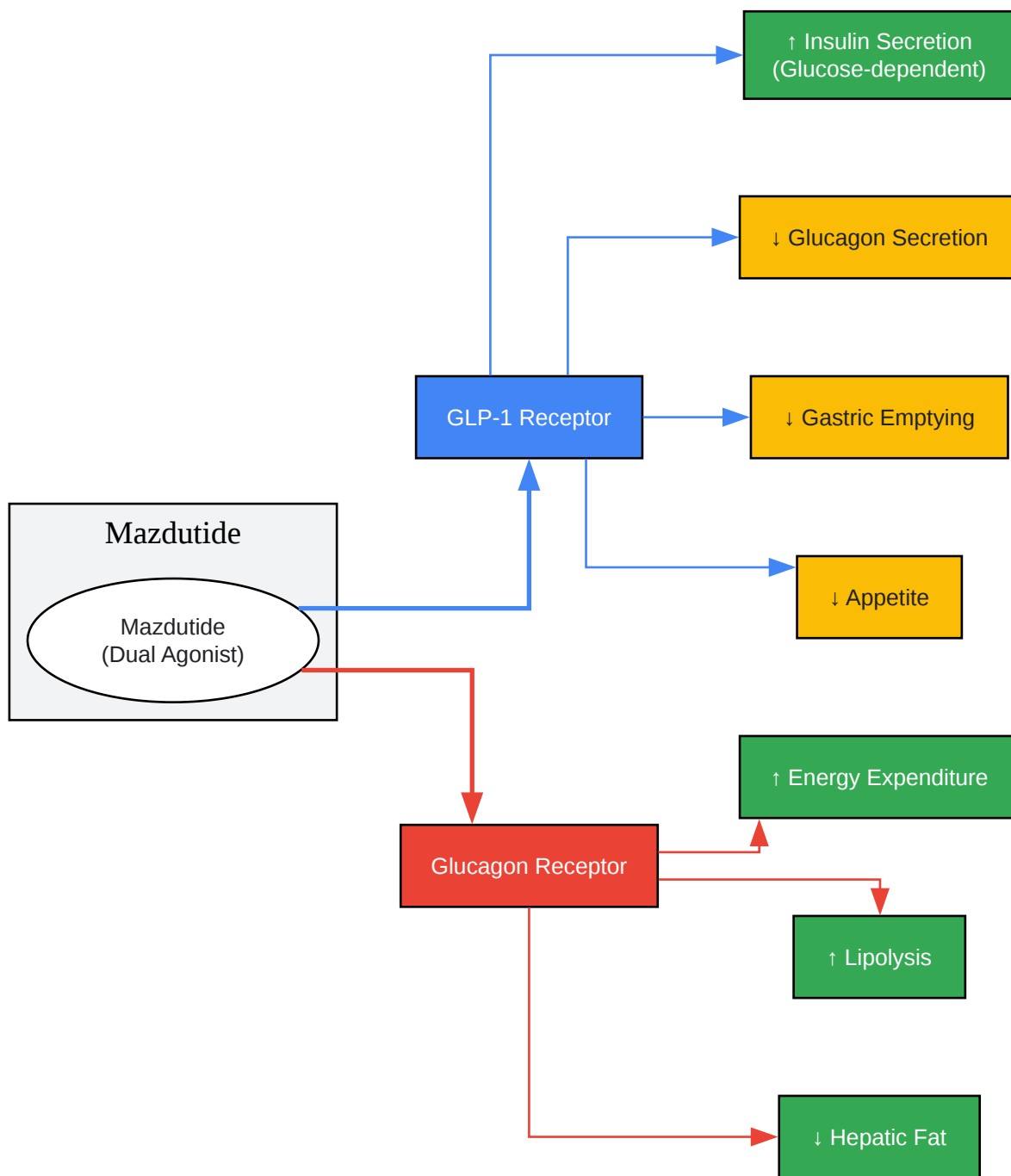
Phase 2 Trial in Chinese Patients with Type 2 Diabetes

- Study Design: A randomized, double-blind, placebo-controlled, active-referenced (dulaglutide) Phase 2 trial[7].
- Participant Population: Adults with type 2 diabetes inadequately controlled with diet and exercise, with or without stable metformin therapy. Participants had a baseline HbA1c between 7.0% and 10.5%[7][9].
- Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of **Mazdutide** (3 mg, 4.5 mg, or 6 mg), open-label dulaglutide (1.5 mg), or placebo[7][9].
- Dose Titration: **Mazdutide** doses were escalated over a period of 4 to 8 weeks to the target dose[8][10].
- Treatment Duration: 20 weeks, followed by a 4-week safety follow-up period[7][8].
- Primary Endpoint: The primary outcome was the change in HbA1c from baseline to week 20[7][9].
- Key Secondary Endpoints: Included changes in body weight and the proportion of participants achieving specific HbA1c targets and weight loss thresholds[7][9].

Visualized Signaling Pathways and Workflows

Mazdutide's Dual Agonist Signaling Pathway

Mazdutide functions by simultaneously activating the GLP-1 and glucagon receptors, leading to a synergistic effect on metabolic regulation[15][16][17]. The diagram below illustrates the key downstream signaling effects.

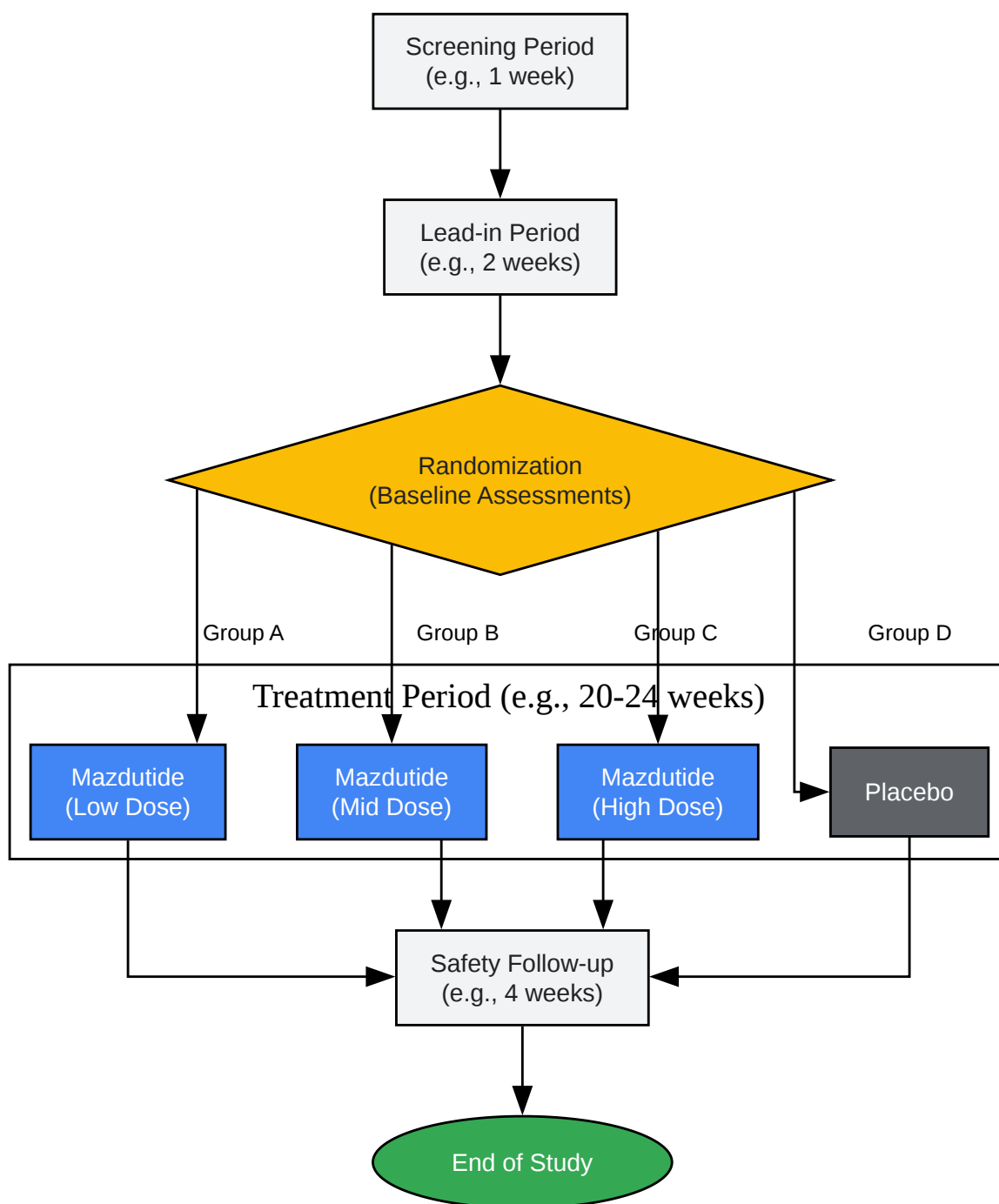


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Caption: **Mazdutide**'s dual activation of GLP-1 and Glucagon receptors.

Experimental Workflow for a Typical Phase 2 Trial

The following diagram outlines the general workflow of the Phase 2 clinical trials for **Mazdutide**.



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Caption: Generalized workflow of a Phase 2 randomized controlled trial for **Mazdutide**.

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References

- 1. Innovent Announces Publication of Mazdutide (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- 2. Innovent's mazdutide offers weight loss in Phase II obesity trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. bariatricnews.net [bariatricnews.net]
- 4. Innovent Announces Phase 2 Clinical Study of Higher dose 9 mg Mazdutide (IBI362) in Chinese Adults with Obesity Achieved the 24-Week Primary Endpoint [prnewswire.com]
- 5. Innovent's Phase II mazdutide trial achieves primary endpoint [clinicaltrialsarena.com]
- 6. Innovent's Phase II mazdutide study shows diabetes patient weight loss - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 8. Significant Glycemic Control and Weight Loss: Innovent Announces Phase 2 Study of Mazdutide (IBI362) in Chinese Patients with Type 2 Diabetes Met Primary Endpoint [prnewswire.com]
- 9. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovent Releases Results of High-dose Cohorts in Phase 1 Clinical Study of Mazdutide (IBI362) in Chinese Adults with Overweight or Obesity at ENDO 2022 [prnewswire.com]
- 12. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist mazdutide (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase 2 randomised controlled trial of mazdutide in Chinese overweight adults or adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovent Announces the First Phase 3 Clinical Trial of Mazdutide in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of Mazdutide to the NMPA [prnewswire.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. nbinno.com [nbinno.com]
- 17. What is the therapeutic class of Mazdutide? [synapse.patsnap.com]
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